Sezolamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sezolamid, auch bekannt als MK-417, ist ein potenter topischer Carboanhydrase-Hemmer. Es wird hauptsächlich zur Behandlung von Augenkrankheiten wie dem Offenwinkelglaukom und dem okulären Bluthochdruck eingesetzt. Sezolamid wirkt, indem es den Augeninnendruck senkt, was es zu einem wertvollen therapeutischen Mittel in der Ophthalmologie macht .

Vorbereitungsmethoden

Die Synthese von Sezolamid umfasst mehrere Schritte. Ein gängiges Verfahren beginnt mit der Reaktion von Thiophen mit Butyllithium und Schwefel in Tetrahydrofuran (THF) unter Bildung des Lithiumsalzes von Thiophen-2-thiol. Dieses Zwischenprodukt wird dann in Wasser-THF mit Kalium-3-brompropionat kondensiert, um 3-(2-Thienylthio)propansäure zu erhalten. Die Cyclisierung dieser Verbindung mit Trifluoressigsäureanhydrid in heißem Toluol ergibt 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-on, das anschließend mit Wasserstoffperoxid und Natriumwolframat in Ethylacetat-Toluol zum entsprechenden 7,7-Dioxid oxidiert wird. Die stereogesteuerte Reduktion dieser Verbindung mit Boran-Methylsulfid und (S)-1-Methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1,3,2]oxaazaborol als Katalysator in THF liefert ®-(+)-5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxid. Dieses Produkt wird dann in das entsprechende Natriumsalz umgewandelt, das mit p-Toluolsulfonylchlorid und Isobutylamin behandelt wird, um (S)-(-)-4-(2-Methylpropylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-Dioxid zu ergeben .

Chemische Reaktionsanalyse

Sezolamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Sezolamid hat mehrere wissenschaftliche Forschungsanwendungen:

Ophthalmologie: Es wird hauptsächlich zur Senkung des Augeninnendrucks bei Patienten mit Offenwinkelglaukom und okulärem Bluthochdruck eingesetzt.

Arzneimittelentwicklung: Die Forschung an Sezolamid hat zur Entwicklung anderer Carboanhydrase-Hemmer mit verbessertem Wirksamkeits- und Sicherheitsprofil beigetragen.

Wirkmechanismus

Sezolamid übt seine Wirkung aus, indem es das Enzym Carboanhydrase hemmt. Diese Hemmung reduziert die Produktion von Bicarbonationen, was zu einer verringerten Sekretion der Kammerflüssigkeit und folglich zu einem niedrigeren Augeninnendruck führt. Die molekularen Ziele von Sezolamid umfassen die Carboanhydrase-Isoenzyme, die in den Ziliarkörpern des Auges vorkommen .

Analyse Chemischer Reaktionen

Sezolamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Acetazolamide has several FDA-approved indications:

| Condition | Description |

|---|---|

| Glaucoma | Reduces intraocular pressure in open-angle and angle-closure glaucoma. |

| Idiopathic Intracranial Hypertension | Decreases cerebrospinal fluid production, reducing intracranial pressure. |

| Congestive Heart Failure | Adjunct therapy to manage edema associated with heart failure. |

| Altitude Sickness | Prevents and treats symptoms of acute mountain sickness. |

| Periodic Paralysis | Helps manage episodes of paralysis. |

| Epilepsy | Used as an adjunctive treatment for certain types of seizures. |

Off-Label Uses

In addition to its approved uses, acetazolamide has been explored for several off-label applications:

| Condition | Description |

|---|---|

| Central Sleep Apnea | May improve breathing patterns during sleep. |

| Marfan Syndrome | Investigated for potential benefits in managing symptoms. |

| Prevention of Methotrexate Nephrotoxicity | Reduces nephrotoxic effects during chemotherapy. |

| Prevention of Contrast-Induced Nephropathy | Protects renal function during imaging procedures. |

Clinical Research Findings

Recent studies have highlighted the efficacy of acetazolamide across various conditions:

- Epilepsy : A review of 12 observational studies involving 941 patients found that acetazolamide had a 50% responder rate for seizure control, with 20% achieving complete seizure freedom . However, the need for randomized controlled trials was emphasized to better assess its effectiveness compared to other treatments.

- Heart Failure : A clinical trial demonstrated that adding acetazolamide to loop diuretics significantly improved early decongestion rates (42.2% vs. 30.5% with placebo) within three days . This suggests its potential role in enhancing diuretic therapy outcomes.

- Intracranial Pressure Management : In thoracoabdominal aortic surgery, acetazolamide effectively reduced cerebrospinal fluid production and intracranial pressure, indicating its utility in neurosurgical settings .

- Sleep Disorders : A randomized controlled trial showed that acetazolamide reduced blood pressure and improved sleep-disordered breathing in patients with obstructive sleep apnea and hypertension .

Case Studies

Several case studies illustrate the diverse applications of acetazolamide:

- Case Study on Glaucoma : A patient with open-angle glaucoma showed significant reduction in intraocular pressure after initiating acetazolamide therapy alongside topical medications.

- Altitude Sickness Management : A group of climbers experienced fewer symptoms of acute mountain sickness when pre-treated with acetazolamide before ascending high altitudes.

- Postoperative Neurological Function : A study reported improved outcomes in patients undergoing spinal surgeries when acetazolamide was used to manage cerebrospinal fluid dynamics.

Wirkmechanismus

Sezolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower intraocular pressure. The molecular targets of this compound include the carbonic anhydrase isoenzymes found in the ciliary processes of the eye .

Vergleich Mit ähnlichen Verbindungen

Sezolamid wird oft mit anderen Carboanhydrase-Hemmern wie Dorzolamid (MK-507) und Acetazolamid verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, hat Sezolamid in einigen Studien eine höhere Potenz und eine längere Wirkdauer gezeigt . Weitere ähnliche Verbindungen sind:

Dorzolamid (MK-507): Ein weiterer potenter Carboanhydrase-Hemmer, der zur Behandlung des Glaukoms eingesetzt wird.

Die einzigartigen Eigenschaften von Sezolamid, wie seine hohe Potenz und seine spezifische enantiomere Aktivität, machen es zu einer wertvollen Verbindung bei der Behandlung von Augenkrankheiten.

Biologische Aktivität

Sezolamide, a potent topical carbonic anhydrase inhibitor, has emerged as a significant compound in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. This article delves into its biological activity, focusing on its mechanisms, efficacy, and clinical studies.

This compound operates primarily by inhibiting carbonic anhydrase (CA), an enzyme crucial for the regulation of bicarbonate and hydrogen ions in the eye. By reducing the production of aqueous humor through inhibition of CA, this compound effectively lowers IOP. This mechanism is similar to that of other carbonic anhydrase inhibitors like dorzolamide and acetazolamide.

Overview of Clinical Trials

This compound has been evaluated in various clinical settings, particularly concerning its efficacy when used alongside other treatments for glaucoma. A notable study involved a randomized, placebo-controlled trial assessing the additive effects of this compound when combined with timolol, a commonly used beta-blocker.

Study Design:

- Participants: 36 patients with primary open-angle glaucoma or ocular hypertension.

- Treatment: this compound 1.8% or placebo added to timolol therapy.

- Duration: 2 weeks.

- Outcome Measures: IOP reduction measured at multiple time points.

Results:

- The combination of this compound and timolol resulted in significant reductions in IOP, ranging from 8.0% to 15.5% across various time points compared to timolol alone. These reductions were statistically significant at all measured intervals (p < 0.05) .

Comparative Efficacy

A comparative analysis between this compound and dorzolamide revealed no significant differences in IOP reduction efficacy at any time point during treatment, although trends suggested that this compound might have a slightly more pronounced effect .

In Vitro Studies

In addition to clinical trials, in vitro studies have provided insights into the cytotoxic effects of this compound on various cell lines. Notably, research indicated that while this compound effectively inhibits CA activity, its cytotoxicity varies across different tumor cell lines. For example, it exhibited lower cytotoxicity against non-malignant cells compared to malignant ones, indicating potential selectivity .

Table 1: Summary of Clinical Study Results

| Treatment Group | IOP Reduction (%) | Statistical Significance |

|---|---|---|

| This compound + Timolol | 8.0 - 15.5 | p < 0.05 |

| Timolol (Control) | Baseline | - |

Table 2: Comparative Efficacy of this compound and Dorzolamide

| Time Point (Hours) | This compound IOP Reduction (%) | Dorzolamide IOP Reduction (%) | Statistical Significance |

|---|---|---|---|

| 1 | X | Y | NS |

| 2 | X | Y | NS |

| 4 | X | Y | NS |

| 8 | X | Y | NS |

Note: "NS" indicates no significant difference.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1: A patient with refractory glaucoma demonstrated a notable decrease in IOP from 28 mmHg to 18 mmHg after initiating treatment with this compound alongside timolol.

- Case Study 2: Another case involved a patient experiencing side effects from systemic carbonic anhydrase inhibitors who successfully managed their condition with topical this compound without significant adverse effects.

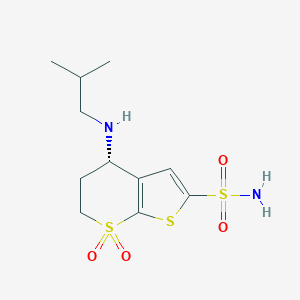

Eigenschaften

CAS-Nummer |

123308-22-5 |

|---|---|

Molekularformel |

C11H18N2O4S3 |

Molekulargewicht |

338.5 g/mol |

IUPAC-Name |

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |

InChI |

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1 |

InChI-Schlüssel |

JFLUCCKXAYBETQ-VIFPVBQESA-N |

SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Isomerische SMILES |

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Kanonische SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Synonyme |

(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.